Corynoxan

Analytical Chemistry Phytochemistry Quality Control

Corynoxan (CHEBI:35654) is the IUPAC-defined fundamental parent structure for a distinct class of spirocyclic indole alkaloids, possessing the molecular formula C₁₉H₂₈N₂ and a molecular weight of 284.4 g/mol. This core scaffold, characterized by its unique (3R,6'S,7'S,8'aS)-6',7'-diethylspiro[1,2-dihydroindole-3,1'-indolizine] architecture, serves as the foundational chemical framework from which several bioactive alkaloids—notably corynoxine, corynoxeine, rhynchophylline, and their isomers—are derived.

Molecular Formula C19H28N2
Molecular Weight 284.4 g/mol
Cat. No. B1233443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorynoxan
Molecular FormulaC19H28N2
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCCC1CC2C3(CCN2CC1CC)CNC4=CC=CC=C34
InChIInChI=1S/C19H28N2/c1-3-14-11-18-19(9-10-21(18)12-15(14)4-2)13-20-17-8-6-5-7-16(17)19/h5-8,14-15,18,20H,3-4,9-13H2,1-2H3/t14-,15+,18-,19-/m0/s1
InChIKeyNXFSUTOLIGTJLJ-QXGSTGNESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Corynoxan: A Foundational Indole Alkaloid Scaffold for Specialized Neuroprotective and Vasoactive Research Compounds


Corynoxan (CHEBI:35654) is the IUPAC-defined fundamental parent structure for a distinct class of spirocyclic indole alkaloids, possessing the molecular formula C₁₉H₂₈N₂ and a molecular weight of 284.4 g/mol [1]. This core scaffold, characterized by its unique (3R,6'S,7'S,8'aS)-6',7'-diethylspiro[1,2-dihydroindole-3,1'-indolizine] architecture, serves as the foundational chemical framework from which several bioactive alkaloids—notably corynoxine, corynoxeine, rhynchophylline, and their isomers—are derived [2]. As the unadorned parent structure, corynoxan itself is not typically the focus of direct pharmacological studies; rather, its value in procurement lies in its role as a definitive analytical reference standard and a crucial synthetic intermediate, enabling precise identification, quantification, and the investigation of structure-activity relationships (SAR) among its more complex, biologically active derivatives .

Why Analytical-Grade Corynoxan Is a Non-Interchangeable Standard for Studies on Uncaria Alkaloids


Substituting corynoxan with a closely related bioactive derivative, such as corynoxine or corynoxeine, is scientifically invalid for analytical and synthetic purposes. The core corynoxan scaffold (C₁₉H₂₈N₂, MW 284.4 g/mol) differs fundamentally in both molecular weight and chemical formula from its C-16 functionalized, methoxy-bearing derivatives like corynoxine (C₂₂H₂₈N₂O₄, MW 384.5 g/mol) [1]. This stark divergence in physicochemical properties—including HPLC retention time, mass spectrometric ionization, and NMR chemical shifts—precludes their use as mutual analytical reference standards. Relying on a pharmacologically active derivative for quantification will lead to significant errors in purity and content assays . Furthermore, the absence of the key functional groups (e.g., the C-16 carboxylic ester) means corynoxan cannot be used as a direct starting material in semi-synthetic derivatization schemes aimed at producing those same derivatives . Therefore, for any workflow involving the identification, quantitation, or structural analysis of the broader Uncaria alkaloid class, a high-purity corynoxan standard is a distinct and non-substitutable requirement.

A Quantitative, Comparator-Based Evidence Guide for Procuring Corynoxan


Physicochemical Identity: Purity Benchmarking via HPLC Against Corynoxine

Corynoxan, as a commercial reference standard, is routinely specified with a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC), a quality metric identical to the specifications for its major derivative, corynoxine . While the purity specification is equivalent, the analytical method itself is not interchangeable; corynoxan and corynoxine require distinct HPLC conditions (mobile phase, column, detection wavelength) due to their different chemical structures (C₁₉H₂₈N₂ vs. C₂₂H₂₈N₂O₄), meaning that a corynoxine standard cannot serve as a retention time marker or purity calibrant for corynoxan .

Analytical Chemistry Phytochemistry Quality Control

Structural Uniqueness: Mass Spectrometric Differentiation from Bioactive Derivatives

The parent scaffold corynoxan has a monoisotopic mass of 284.43910 Da (C₁₉H₂₈N₂), which is approximately 100.03 Da lighter than its derivative corynoxine (C₂₂H₂₈N₂O₄, mass 384.2049 Da) [1][2]. This significant mass difference is a key differentiator in LC-MS/MS workflows. For example, in a metabolomics study or bioassay-guided fractionation, the parent m/z signal of corynoxan ([M+H]⁺ at m/z 285.4) will not overlap with that of corynoxine or corynoxeine ([M+H]⁺ at m/z 385.5), providing a clean, unambiguous identification marker. Using a corynoxine standard to 'identify' corynoxan in a complex extract would lead to a false negative result, as the mass spectrometric signature is fundamentally different [3].

Mass Spectrometry Metabolomics Natural Product Identification

Synthetic Utility: A Scaffold for Regio- and Stereoselective Derivatization

Recent advances in asymmetric total synthesis highlight the distinct utility of the corynoxan core. A 2023 catalytic, asymmetric platform enabled the first enantioselective total synthesis of (+)-corynoxine and (-)-corynoxine B directly from a corynoxan-type intermediate . In contrast, previous synthetic routes to corynoxeine or isocorynoxeine often involve thermal isomerization or require starting materials that already contain the full oxindole moiety, limiting control over stereochemistry [1]. The corynoxan scaffold, being devoid of the labile C-16 ester and methoxy groups, provides a more stable and versatile platform for introducing diverse functional groups with controlled stereochemistry at multiple centers (C-3, C-7, C-15, C-20), a flexibility not offered by the fully functionalized derivatives .

Synthetic Chemistry Medicinal Chemistry SAR Studies

Validated Research and Industrial Applications for High-Purity Corynoxan


Analytical Reference Standard for LC-MS/MS and HPLC Quantitation of Uncaria Alkaloids

The distinct physicochemical properties of corynoxan, including its specific molecular mass (284.4 Da) and chromatographic behavior, make it an indispensable reference standard for the development and validation of robust analytical methods. Researchers and QC laboratories can use high-purity corynoxan to calibrate HPLC systems and confirm the identity of the parent scaffold in complex botanical extracts or synthetic mixtures, ensuring that signals from pharmacologically active derivatives are correctly assigned and not mistaken for the core structure .

Versatile Synthetic Intermediate for Generating Stereochemically Diverse Alkaloid Libraries

Medicinal chemistry and natural product synthesis groups can leverage the recently established enantioselective synthesis of the corynoxan core as a powerful starting point. By beginning with the pure, stereochemically defined corynoxan scaffold, researchers can systematically install new functional groups to create a focused library of novel corynantheine-type analogs. This approach enables a rigorous exploration of structure-activity relationships (SAR) that goes beyond what is possible with the limited set of naturally occurring, fully functionalized derivatives like corynoxine or corynoxeine .

Reference Compound for Metabolite Identification in Pharmacokinetic Studies

In drug metabolism and pharmacokinetic (DMPK) studies of Uncaria-derived therapeutics, the corynoxan scaffold may appear as a metabolic product (e.g., from ester hydrolysis and O-demethylation of corynoxine) [1]. An authenticated corynoxan standard is therefore essential for the accurate identification and quantitation of this potential metabolite in biological matrices (plasma, urine, tissue homogenates) using LC-MS/MS. This is critical for establishing a complete metabolic profile and fulfilling regulatory requirements for new botanical drug applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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